Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 255.36 . Another related compound is “tert-butyl 7-hydroxy-2-azaspiro [3.5]nonane-2-carboxylate” which is used as an ATX inhibitor, useful in the treatment of cancers and fibrotic diseases .
Molecular Structure Analysis
The InChI code for “tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate” is 1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-14(10-15)6-4-11(8-16)5-7-14/h11,16H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis
The compound “tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate” has a molecular weight of 255.36 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Chemical Space Exploration
The compound tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a closely related compound, showcases the utility of such spirocyclic compounds in organic synthesis. Meyers et al. (2009) described efficient and scalable synthetic routes to this bifunctional compound. It serves as a convenient entry point for further selective derivatization, accessing chemical spaces complementary to piperidine ring systems, indicating the potential of Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate in similar applications (M. J. Meyers et al., 2009).
Conformationally Restricted Pseudopeptides
Fernandez et al. (2002) discussed the synthesis of spirolactams as conformationally restricted pseudopeptides. These compounds, including 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are used in peptide synthesis as surrogates for Pro-Leu and Gly-Leu dipeptides. This suggests that Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate could be utilized in designing constrained peptide mimetics, highlighting its potential in drug discovery and development (M. M. Fernandez et al., 2002).
Molecular Structure and Crystallography
Dong et al. (1999) reported the crystal structure of a similar compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate. The molecule exhibits mirror symmetry, and the study provides insights into the stereochemistry and conformational preferences of such spirocyclic compounds. This structural information is crucial for understanding the physical and chemical properties of Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate and its derivatives (Yongkwan Dong et al., 1999).
Drug Discovery and Development
Chalyk et al. (2017) demonstrated the synthesis of 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery. These new scaffolds were synthesized from ketones such as cyclobutanone and N-Boc-azetidinone. The key transformation involved the reaction between electron-deficient exocyclic alkenes and an in-situ generated N-benzylazomethine ylide. This work highlights the importance of spirocyclic compounds, like Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate, in generating novel scaffolds for pharmacological research (Bohdan A. Chalyk et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(5-4-6-14)11(9-15)10-16/h11,16H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXGPARJLRDVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.